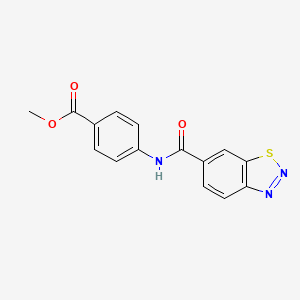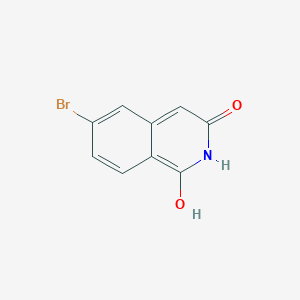
6-Bromoisoquinoline-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromoisoquinoline-1,3-diol is a chemical compound identified by the CAS number 1956382-48-1. . This compound belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing an isoquinoline moiety. Isoquinolines are known for their stability against chemical attack and their presence in various natural products and biologically active agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoisoquinoline-1,3-diol can be achieved through a multi-step process. The first step involves the synthesis of 6-bromoisoquinoline from isoquinoline and bromine. The second step is the formation of 6-bromoisoquinoline-1,3-dione from 6-bromoisoquinoline and potassium permanganate.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound is provided with comprehensive characterization data in accordance with regulatory guidelines, making it suitable for use in analytical method development, method validation, and quality control applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromoisoquinoline-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate for oxidation reactions.
Reducing agents: Various reducing agents can be used depending on the desired product.
Nucleophiles: For substitution reactions, nucleophiles such as organolithiums and organomagnesiums are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 6-bromoisoquinoline-1,3-dione.
Applications De Recherche Scientifique
6-Bromoisoquinoline-1,3-diol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Medicine: Research into its potential therapeutic effects and mechanisms of action.
Industry: Utilized in analytical method development, method validation, and quality control applications.
Mécanisme D'action
The mechanism of action of 6-Bromoisoquinoline-1,3-diol involves its interaction with molecular targets and pathways. As an isoquinoline derivative, it may interact with various enzymes and receptors, influencing biological processes. The specific molecular targets and pathways involved are not extensively documented .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-Bromoisoquinoline-1,3-diol include other isoquinoline derivatives such as:
6-Bromoisoquinoline: A precursor in the synthesis of this compound.
Isoquinoline: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its specific substitution pattern, which includes a bromine atom and hydroxyl groups at positions 1 and 3. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
IUPAC Name |
6-bromo-1-hydroxy-2H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-4H,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEBOIFHNCJKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C=C2C=C1Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
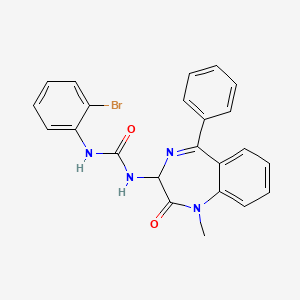
![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2903701.png)
![N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)thiophene-2-carboxamide](/img/structure/B2903702.png)
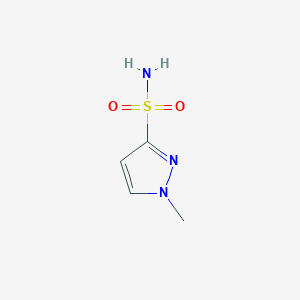
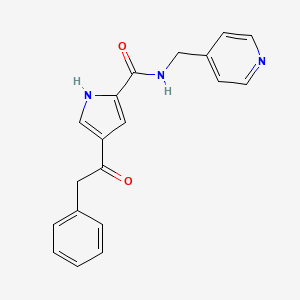
![Benzyl (2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)carbamate](/img/structure/B2903710.png)
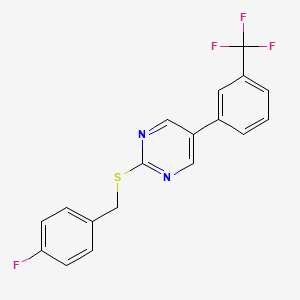
![3-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2903713.png)
![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2903714.png)

![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2903717.png)
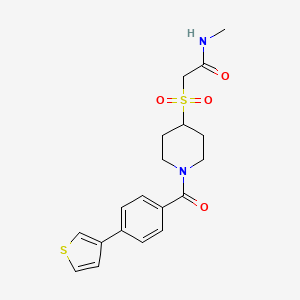
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2903721.png)
